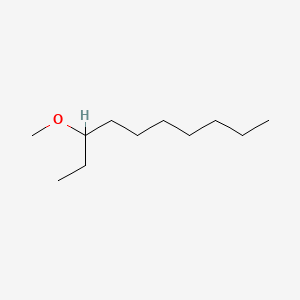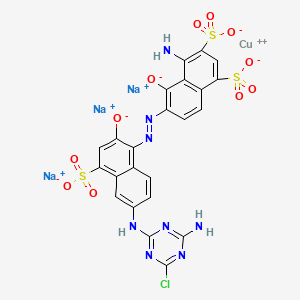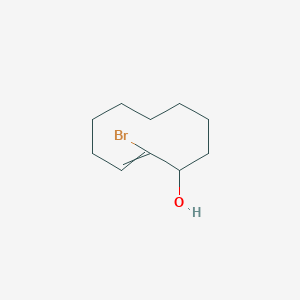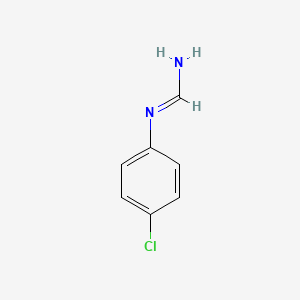
N'-(4-chlorophenyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorophenyl)methanimidamide is an organic compound with the molecular formula C9H11ClN2. It is also known by other names such as N,N-dimethyl-N’-(4-chlorophenyl)formamidine. This compound is characterized by the presence of a chlorophenyl group attached to a methanimidamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)methanimidamide typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of N’-(4-chlorophenyl)methanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(4-chlorophenyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-(4-chlorophenyl)formamidine
- N’-(4-chlorophenyl)-N,N-dimethylformamidine
- Formamidine, 3,3-dimethyl-1-(4-chlorophenyl)
Uniqueness
N’-(4-chlorophenyl)methanimidamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorophenyl group and methanimidamide moiety contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
54608-54-7 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-3-7(4-2-6)10-5-9/h1-5H,(H2,9,10) |
InChI Key |
SVZLJDOWISLDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


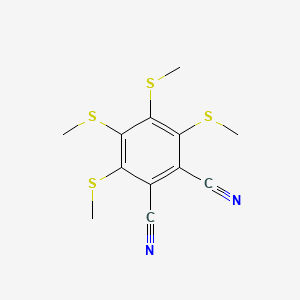

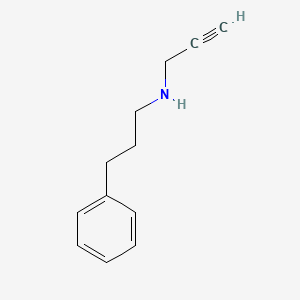

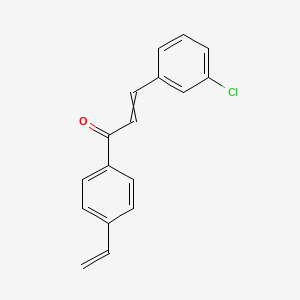
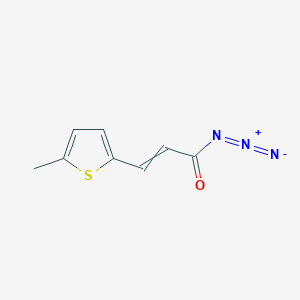
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
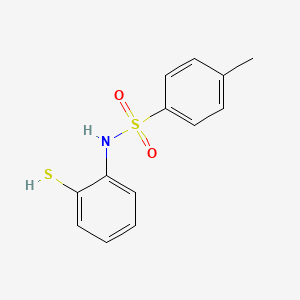
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
